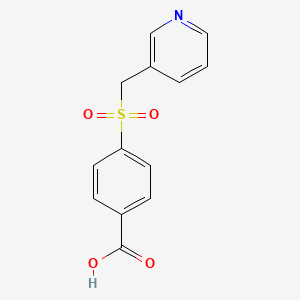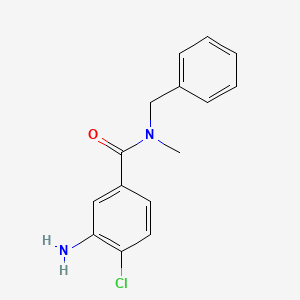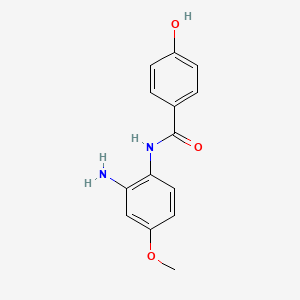
4-(Pyridin-3-ylmethanesulfonyl)benzoic acid
Descripción general
Descripción
“4-(Pyridin-3-ylmethanesulfonyl)benzoic acid” is a chemical compound with the molecular formula C13H11NO4S . It has a molecular weight of 277.30 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-ylmethanesulfonyl)benzoic acid” consists of a benzoic acid group attached to a pyridin-3-ylmethanesulfonyl group . The exact linear structure formula is not provided in the sources .Relevant Papers I found one relevant paper titled "Robust pyridylbenzoate metal–organic frameworks as sorbents for …" . This paper discusses the use of similar compounds in the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .
Aplicaciones Científicas De Investigación
Influence on Biologically Important Ligands
The research into the influence of metals on the electronic system of biologically important molecules, including benzoic, salicylates, and 3-pyridine carboxylic acids, provides insights into the role of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid in understanding the interactions of such compounds with biological targets. Studies employing spectroscopic techniques have highlighted the perturbation of the electronic system of ligands by metals, aiding in the prediction of a molecule's reactivity and interaction with enzymes (Lewandowski, Kalinowska, & Lewandowska, 2005).
Coordination Chemistry and Complex Formation
Research on the chemistry and properties of pyridine derivatives, including 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, highlights their role in forming complex compounds. The review of preparation procedures, properties, and biological activities of these compounds underlines the potential for further investigation into unknown analogues, suggesting a broad area of application in coordination chemistry and material science (Boča, Jameson, & Linert, 2011).
Environmental and Toxicological Studies
Several studies focus on the environmental and toxicological aspects of compounds related to 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, such as perfluoroalkyl acids. These studies offer a perspective on the persistence, bioaccumulation, and potential health risks of such chemicals, providing a context for understanding the environmental impact and regulatory concerns associated with compounds having similar chemical structures (Lau, Butenhoff, & Rogers, 2004).
Adsorption and Removal Technologies
Investigations into the adsorption and removal of poly- and perfluoroalkyl substances from water, including those related to 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, shed light on the challenges and technologies available for mitigating the environmental presence of such compounds. These studies emphasize the importance of advanced treatment technologies and the need for research into effective removal methods (Gagliano, Sgroi, Falciglia, Vagliasindi, & Roccaro, 2019).
Human Exposure and Health Risk Assessment
Research on human exposure to per- and polyfluoroalkyl substances through drinking water, relevant to understanding the exposure and risk associated with 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, highlights the significance of assessing the health risks from such compounds. The recent scientific literature provides a comprehensive review of PFAS concentrations in drinking water and the implications for human health, underscoring the need for continuous monitoring and assessment of chemical contaminants (Domingo & Nadal, 2019).
Propiedades
IUPAC Name |
4-(pyridin-3-ylmethylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)11-3-5-12(6-4-11)19(17,18)9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCNDSBUOUHDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethanesulfonyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)
![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)


![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)



![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)


![2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3198953.png)
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)
